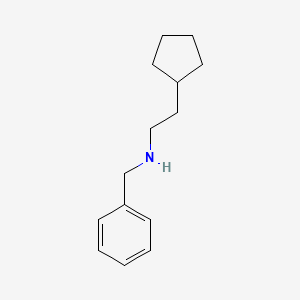

Benzyl(2-cyclopentylethyl)amine

Description

Contextualization within Amine Chemistry and Synthesis

Benzyl(2-cyclopentylethyl)amine is a secondary amine characterized by the presence of a benzyl (B1604629) group and a 2-cyclopentylethyl group attached to a central nitrogen atom. Its structure incorporates both aromatic and aliphatic cyclic moieties, making it a valuable subject for synthetic exploration. The synthesis of such secondary amines can be approached through several established methodologies in organic chemistry.

Two primary synthetic routes are generally employed for the preparation of N-substituted amines like Benzyl(2-cyclopentylethyl)amine:

Reductive Amination: This widely used method involves the reaction of a primary amine, in this case, 2-cyclopentylethanamine (B154097), with an aldehyde, benzaldehyde (B42025). vaia.comlibretexts.org The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. google.comscite.ai Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgyoutube.com The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde. youtube.com

N-Alkylation: An alternative approach is the direct alkylation of 2-cyclopentylethanamine with a benzyl halide, such as benzyl chloride or benzyl bromide. libretexts.orgresearchgate.net This reaction typically proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the amine acts as the nucleophile. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. libretexts.org

The starting material, 2-cyclopentylethanamine, is a commercially available primary amine. Its physical and chemical properties are well-documented and are crucial for planning the synthesis of its derivatives.

Table 1: Properties of the Precursor 2-Cyclopentylethanamine

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | 158-159 °C |

| Density | 0.871 g/cm³ (Predicted) |

| pKa | 10.72 (Predicted) |

Data sourced from chemical suppliers and databases.

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The structural components of Benzyl(2-cyclopentylethyl)amine—the benzyl group and the cyclopentylethyl moiety—are prevalent in a variety of biologically active molecules. The benzylamine (B48309) motif is a key feature in numerous pharmaceuticals and natural products. nih.gov For instance, derivatives of N-benzyl-2-acetamidopropionamide have been investigated as potent anticonvulsants. nih.gov

The cyclopentane (B165970) ring is another important pharmacophore found in various therapeutic agents. Its incorporation can enhance binding affinity to biological targets and improve pharmacokinetic properties. The combination of these two groups in Benzyl(2-cyclopentylethyl)amine creates a scaffold that can be further functionalized to explore a wide range of chemical space.

The N-substituted cyclopentylamine (B150401) framework is present in compounds that have been explored for their potential as kappa opioid receptor agonists, which are of interest for the development of analgesics with reduced side effects. nih.gov Although no specific research on the biological activity of Benzyl(2-cyclopentylethyl)amine has been published, its structural similarity to these compounds suggests its potential as a building block in the design of new therapeutic agents. The synthesis of a library of derivatives by modifying the aromatic ring of the benzyl group or the cyclopentyl moiety could lead to the discovery of novel bioactive compounds.

Emerging Research Directions and Potential Applications

While direct research on Benzyl(2-cyclopentylethyl)amine is not extensively documented in publicly available literature, its structure points toward several promising areas of investigation.

Table 2: Potential Research Areas for Benzyl(2-cyclopentylethyl)amine

| Research Area | Potential Application | Rationale |

| Catalysis | Ligand for metal catalysts | The nitrogen atom can coordinate to metal centers, and the steric and electronic properties can be tuned by substitution. |

| Materials Science | Monomer for polymer synthesis | The amine functionality allows for its incorporation into polyamide or polyimide structures. |

| Medicinal Chemistry | Scaffold for drug discovery | As a starting point for the synthesis of analogs targeting various receptors and enzymes, drawing parallels to known bioactive benzylamines and cyclopentylamines. nih.govnih.gov |

Future research could focus on the synthesis and characterization of Benzyl(2-cyclopentylethyl)amine and its derivatives. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity. Subsequent studies could explore its reactivity in various organic transformations, establishing it as a versatile intermediate.

In the realm of medicinal chemistry, the compound could serve as a lead structure for the development of novel central nervous system agents, given the prevalence of the benzylamine scaffold in this area. nih.gov Investigations into its binding affinity at various receptors, such as opioid or other G-protein coupled receptors, could unveil potential therapeutic applications. Furthermore, the synthesis of chiral versions of Benzyl(2-cyclopentylethyl)amine would be a critical step in exploring its stereoselective interactions with biological targets, a common theme in modern drug discovery. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-benzyl-2-cyclopentylethanamine |

InChI |

InChI=1S/C14H21N/c1-2-8-14(9-3-1)12-15-11-10-13-6-4-5-7-13/h1-3,8-9,13,15H,4-7,10-12H2 |

InChI Key |

NYBRAKCTIOEZAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzyl 2 Cyclopentylethyl Amine and Its Analogs

Direct Synthesis Approaches

Direct synthetic routes offer efficient pathways to Benzyl(2-cyclopentylethyl)amine by assembling the key carbon-nitrogen bond in a convergent manner. These strategies include reductive amination, N-alkylation, transition metal-catalyzed cross-coupling, and multi-component reactions.

Reductive Amination Strategies

Reductive amination is a widely used and effective method for the synthesis of amines, including Benzyl(2-cyclopentylethyl)amine. umich.eduucla.edu This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. umich.eduumich.edu For the synthesis of Benzyl(2-cyclopentylethyl)amine, this would involve the reaction of cyclopentaneacetaldehyde with benzylamine (B48309).

The choice of reducing agent is crucial for the success of reductive amination. While powerful reducing agents like lithium aluminum hydride can be used, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (STAB) are often preferred to avoid the reduction of the starting carbonyl compound. umich.eduucla.eduias.ac.in The reaction conditions can be optimized by using a suitable solvent, such as methanol (B129727), and an acid catalyst, like acetic acid, to facilitate the formation of the iminium salt intermediate. umich.edu

Recent advancements in this area include the use of biocatalysts, specifically imine reductases, for the reductive amination of carbonyl compounds. nih.gov These enzymes offer high selectivity and can be employed for the synthesis of sterically demanding secondary amines. nih.gov Additionally, heterogeneous catalysts, such as gold supported on various oxides, have been investigated for the reductive amination of ketones with benzylamine. d-nb.info For instance, gold supported on titania or ceria/titania has shown good catalytic activity and selectivity for the formation of the corresponding secondary amine. d-nb.info

Table 1: Examples of Reductive Amination Reactions

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| Cyclohexanone | Benzylamine | Aq-Fe, NaBH4 | N-Benzylcyclohexylamine | researchgate.net |

| Benzaldehyde (B42025) | Ammonia (B1221849) | RuCl2(PPh3)3, H2 | Benzylamine | nih.gov |

| Various Aldehydes | Benzylamine | NaBH4, AcOH | Substituted Benzylamines | umich.edu |

| Cyclohexanone | Benzylamine | Gold on Titania | N-Benzylcyclohexylamine | d-nb.inforesearchgate.net |

| Ketones | Sterically Hindered Amines | Imine Reductase | Secondary Amines | nih.gov |

N-Alkylation Reactions

N-alkylation is a fundamental method for the formation of C-N bonds and can be applied to the synthesis of Benzyl(2-cyclopentylethyl)amine. This approach involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide or a derivative of an alcohol. For the synthesis of the target compound, this would entail the reaction of benzylamine with a suitable 2-cyclopentylethyl electrophile, for example, 2-cyclopentylethyl bromide.

A significant challenge in N-alkylation is controlling the degree of alkylation, as the primary amine can be further alkylated to form tertiary amines and quaternary ammonium (B1175870) salts. researchgate.net To achieve selective monoalkylation, specific strategies can be employed, such as using the hydrobromide salt of the primary amine and a suitable base to control the deprotonation and subsequent reaction. researchgate.net

An environmentally friendly and attractive alternative to using alkyl halides is the direct coupling of alcohols with amines. nih.gov This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. researchgate.net Heterogeneous nickel catalysts have been shown to be effective for the N-alkylation of benzyl (B1604629) alcohols with ammonia sources to produce primary benzylamines. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or pseudohalides (like triflates) and has broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org While typically used for the synthesis of aryl amines, modifications of this methodology could potentially be adapted for the synthesis of Benzyl(2-cyclopentylethyl)amine by coupling a suitable benzyl or cyclopentylethyl precursor.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired amine and regenerate the Pd(0) catalyst. libretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, has been crucial for the high efficiency and broad applicability of this reaction. youtube.com

While direct application to the synthesis of Benzyl(2-cyclopentylethyl)amine from non-aromatic precursors is less common, the principles of palladium-catalyzed C-N bond formation are a powerful tool in synthetic chemistry. For instance, palladium-catalyzed reactions have been used for the synthesis of α-benzyl-β-keto esters, which could be precursors to related amine structures. organic-chemistry.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. frontiersin.org

Several named MCRs are relevant to the synthesis of secondary and tertiary amines. The Mannich reaction , for example, involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine. nih.govbeilstein-journals.org A variation, the Petasis (borono-Mannich) reaction , utilizes an aldehyde, an amine, and a boronic acid. nih.gov

The Ugi and Passerini reactions are isocyanide-based MCRs that are particularly powerful for the synthesis of peptide-like structures and other complex amides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netwikipedia.org While not directly yielding Benzyl(2-cyclopentylethyl)amine, these reactions could be employed to synthesize more complex analogs or precursors that could be subsequently converted to the target amine.

Visible-light-mediated multicomponent reactions have also emerged as a mild and efficient method for the synthesis of secondary amines. rsc.org These reactions can proceed under gentle conditions and are compatible with a wide range of functional groups. rsc.org

Precursor Synthesis and Derivatization Approaches

An alternative strategy to the direct synthesis of Benzyl(2-cyclopentylethyl)amine involves the initial synthesis of a key precursor, such as the benzylamine core, followed by its derivatization.

Synthesis of Benzyl Amine Core Structures

Benzylamine and its substituted derivatives are fundamental building blocks in organic synthesis. nih.gov There are several well-established methods for their preparation.

A common industrial route involves the reaction of benzyl chloride with ammonia. wikipedia.org However, this method can lead to the formation of mixtures of primary, secondary, and tertiary amines. prepchem.com To improve the selectivity for the primary amine, the reaction can be carried out using hexamethylenetetramine followed by hydrolysis. prepchem.com Another industrial method is the catalytic hydrogenation of benzonitrile (B105546) over a Raney nickel catalyst. wikipedia.org

Reductive amination of benzaldehyde with ammonia is also a viable route. nih.govwikipedia.org This can be achieved using various catalytic systems, such as ruthenium complexes with molecular hydrogen. nih.gov Biocatalytic methods, employing transaminases, have also been developed for the synthesis of benzylamine derivatives from the corresponding ketones. researchgate.net

Furthermore, copper-catalyzed cross-dehydrogenative coupling has been reported as a direct method for synthesizing α-substituted primary benzylamines from alkylarenes and diarylimines. chemistryviews.orgacs.org This method offers a practical route to these important building blocks. chemistryviews.orgacs.org

Once the benzylamine core is synthesized, it can be subsequently alkylated with a suitable 2-cyclopentylethyl electrophile, as described in the N-alkylation section, to yield the final product, Benzyl(2-cyclopentylethyl)amine.

Synthesis of Cyclopentylethyl Moieties

A common strategy involves the elaboration of cyclopentanone (B42830). For instance, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion can introduce a two-carbon chain, which can then be reduced to the saturated ethyl group.

Alternatively, 2-substituted cyclopentanones can be synthesized from acyclic precursors like adipic esters through a Dieckmann condensation, followed by alkylation and decarboxylation. google.com The resulting substituted cyclopentanone can then be converted to the desired cyclopentylethyl moiety.

A key intermediate in many synthetic pathways is 2-cyclopentylacetaldehyde (B41589). nih.gov This aldehyde provides a direct handle for the subsequent introduction of the amine functionality. Its preparation can be achieved through the oxidation of the corresponding alcohol, 2-cyclopentylethanol (B41590), which in turn can be synthesized by methods such as the reduction of cyclopentylacetic acid or its esters. Another route involves the hydroformylation of vinylcyclopentane.

Strategies for Amine Functionality Introduction

Once a suitable cyclopentylethyl precursor is obtained, the benzylamine group can be introduced. The two primary methods for this transformation are reductive amination and N-alkylation.

Reductive Amination: This is one of the most common and efficient methods for preparing secondary amines. The process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. google.comresearchgate.net In the context of Benzyl(2-cyclopentylethyl)amine synthesis, 2-cyclopentylacetaldehyde is reacted with benzylamine. The imine formed is subsequently reduced using a variety of reducing agents.

A well-established procedure involves the use of sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov A general protocol involves stirring the phenethylamine (B48288) (or in this case, benzylamine) and the aldehyde in a solvent like ethanol, followed by the addition of the reducing agent. nih.gov Palladium-catalyzed hydrogenation of the intermediate imine is also a highly effective method, often carried out in a water-miscible solvent like methanol without the need to remove the water formed during imination. google.com

N-Alkylation: This strategy involves the formation of the carbon-nitrogen bond by reacting benzylamine with a cyclopentylethyl electrophile, such as 2-cyclopentylethyl bromide or 2-cyclopentylethyl tosylate. This is a classic Sₙ2 reaction. acs.org To avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. tandfonline.com

A more advanced approach known as "borrowing hydrogen" or "hydrogen autotransfer" allows for the N-alkylation of amines with alcohols. researchgate.net In this catalytic process, 2-cyclopentylethanol can be reacted directly with benzylamine. A heterogeneous copper catalyst, for example, can facilitate the reaction without the need for co-catalysts or bases. researchgate.net

| Method | Reactants | Key Reagents/Catalysts | Typical Conditions | Reference |

| Reductive Amination | 2-Cyclopentylacetaldehyde, Benzylamine | NaBH₄, NaBH(OAc)₃, or H₂/Pd-C | EtOH, rt or MeOH, atmospheric pressure | nih.govgoogle.com |

| N-Alkylation | 2-Cyclopentylethyl halide, Benzylamine | Base (e.g., K₂CO₃) | Solvent (e.g., DMF, CH₃CN) | acs.orgtandfonline.com |

| "Borrowing Hydrogen" | 2-Cyclopentylethanol, Benzylamine | Heterogeneous Cu or Ru catalyst | High temperature | researchgate.net |

This table presents generalized conditions based on analogous reactions. Specific conditions may vary.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of Benzyl(2-cyclopentylethyl)amine and its analogs, several advanced and green techniques can be applied.

Catalyst-Free and Additive-Free Methodologies

While many amine syntheses rely on metal catalysts or strong bases, there is a growing interest in developing catalyst- and additive-free methods to improve the environmental profile of the reaction. For instance, one-pot, three-component reactions have been developed for synthesizing certain nitrogen-containing compounds under mild, catalyst-free conditions, sometimes even in aqueous solvents. acs.org Although direct catalyst-free alkylation of amines can be challenging, related transformations like the synthesis of amides from carboxylic acids and urea (B33335) have been achieved using simple, environmentally friendly catalysts like boric acid in solvent-free conditions. semanticscholar.org The principles from these methods, such as utilizing in situ generated intermediates or performing reactions under thermal, solventless conditions, can inspire new routes for secondary amine synthesis. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov

For the synthesis of secondary and tertiary amines, microwave-assisted N-alkylation has proven highly effective. tandfonline.comnih.gov Protocols often involve reacting an amine with an alkyl halide on a solid support like alumina, under solvent-free conditions. tandfonline.com This approach offers advantages such as enhanced reaction rates, higher purity of products, and simplified workup. tandfonline.com Another reported microwave-assisted method involves the alkylation of carbamates followed by extrusion of CO₂, which serves as a protocol for managing nitrogen reactivity during multi-step syntheses. thieme-connect.com

| Method | Reactants | Conditions | Advantages | Reference |

| N-Alkylation | Secondary Amine, Alkyl Halide | K₂CO₃-Al₂O₃, MW irradiation, solvent-free | Rapid reaction, high yield, no strong base needed | tandfonline.com |

| N-Alkylation | Amine, Alcohol | MnCl₂ catalyst, MW irradiation | Wide substrate variety, excellent yields, easy workup | nih.gov |

| Extrusive Alkylation | Carbamate | MW irradiation | Atom-economic, broad functional group tolerance | thieme-connect.com |

This table illustrates examples of microwave-assisted synthesis for amines.

Sustainable Reaction Conditions (e.g., Aqueous Media)

The principles of green chemistry encourage the use of non-hazardous solvents, with water being the ideal choice. rsc.org The synthesis of amines in aqueous media is a significant goal for sustainable chemical production. rsc.org

Patented processes describe the production of amines from aldehydes or ketones in solvent systems containing water, using specific catalysts under mild conditions (e.g., 60-150°C). google.com Reductive amination reactions have been successfully carried out in aqueous ammonia solutions, highlighting the feasibility of using water as a solvent. google.com Furthermore, carrying out reactions like palladium-catalyzed reductive amination in water-miscible solvents such as methanol without removing the water byproduct represents a step towards greener process conditions. google.com These approaches not only reduce the reliance on volatile and hazardous organic solvents but can also simplify product isolation and reduce chemical waste.

Chemical Reactivity and Transformation Mechanisms of Benzyl 2 Cyclopentylethyl Amine

Reactions Involving the Secondary Amine Functionality

The reactivity of Benzyl(2-cyclopentylethyl)amine is significantly influenced by the presence of its secondary amine group. This functional group, characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom, possesses a lone pair of electrons, rendering it nucleophilic and basic. byjus.com These electronic characteristics are central to its participation in a variety of chemical transformations.

Acylation and Amide Formation

Secondary amines, such as Benzyl(2-cyclopentylethyl)amine, readily undergo acylation reactions with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comdoubtnut.com This transformation, a type of nucleophilic acyl substitution, is initiated by the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of the acylating agent. orgoreview.com This step forms a tetrahedral intermediate which subsequently collapses, expelling the leaving group (e.g., chloride) to yield the corresponding amide. orgoreview.com

The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acidic byproduct (e.g., hydrochloric acid), which drives the reaction towards completion. byjus.comorgoreview.com The resulting amide is generally less reactive towards further acylation due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its nucleophilicity. orgoreview.com

A variety of acylating agents can be employed, including acetyl chloride and benzoyl chloride. tandfonline.com While highly reactive acylating agents react readily, less reactive ones may require specific conditions, such as the Schotten-Baumann reaction which utilizes an excess of aqueous base. lumenlearning.com For sterically hindered secondary amines, specific catalytic methods may be necessary to achieve efficient acylation. thieme-connect.com

| Acylating Agent | Expected Amide Product |

| Acetyl chloride | N-Benzyl-N-(2-cyclopentylethyl)acetamide |

| Benzoyl chloride | N-Benzyl-N-(2-cyclopentylethyl)benzamide |

| Acetic anhydride | N-Benzyl-N-(2-cyclopentylethyl)acetamide |

Imine Formation and Subsequent Transformations

Secondary amines react with aldehydes and ketones to form enamines, which are α,β-unsaturated amines. lumenlearning.comlibretexts.orgopenstax.org This acid-catalyzed reaction begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgpressbooks.pub Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, results in the formation of an iminium ion. libretexts.orglibretexts.org Since the nitrogen in the iminium ion lacks a proton to be eliminated to form a stable imine, a proton is instead removed from an adjacent carbon atom, leading to the formation of the C=C double bond characteristic of an enamine. libretexts.orgopenstax.org

The formation of enamines is a reversible process, and the pH of the reaction medium needs to be carefully controlled, with a weakly acidic environment (around pH 4-5) generally being optimal. openstax.orglibretexts.org Enamines can be readily hydrolyzed back to the parent carbonyl compound and secondary amine under acidic aqueous conditions. libretexts.orglibretexts.org

Debenzylation via Hydrogenolysis

The benzyl (B1604629) group attached to the nitrogen atom in Benzyl(2-cyclopentylethyl)amine can be selectively removed through a process called hydrogenolysis. wikipedia.org This reaction is a valuable synthetic tool for the deprotection of benzylamines to yield the corresponding primary or secondary amines. acs.org

Catalytic transfer hydrogenolysis is a common method for this transformation. thieme-connect.com This technique typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. thieme-connect.com The reaction proceeds by the transfer of hydrogen from the donor to the benzylamine (B48309), leading to the cleavage of the carbon-nitrogen bond and the formation of toluene (B28343) and the debenzylated amine. wikipedia.org The efficiency of the hydrogenolysis can be influenced by the choice of catalyst and hydrogen donor. thieme-connect.com Studies have shown that a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C) can be more effective than either catalyst alone for certain substrates. tandfonline.com Additionally, the presence of an acid co-catalyst, such as niobic acid-on-carbon, can significantly accelerate the rate of Pd/C-catalyzed hydrogenative debenzylation. acs.org

It is important to note that the conditions for hydrogenolysis must be carefully chosen to avoid undesired side reactions, especially when other reducible functional groups are present in the molecule. nacatsoc.org For instance, in molecules containing aromatic halogens, the choice of catalyst is critical to achieve selective debenzylation without dehalogenation. nacatsoc.org

Reactivity of the Benzyl Moiety

The benzyl group (C₆H₅CH₂-) in Benzyl(2-cyclopentylethyl)amine exhibits its own characteristic reactivity, primarily centered around the benzylic position—the carbon atom directly attached to the benzene (B151609) ring.

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. wikipedia.org This makes the benzylic position susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃), a non-tertiary benzylic alkyl group can be oxidized to a carboxylic acid. wikipedia.org Milder and more selective oxidation of a benzylic methylene (B1212753) group to a carbonyl can be achieved with reagents like chromium trioxide-3,5-dimethylpyrazole complex or 2-iodoxybenzoic acid in DMSO. wikipedia.org

The benzene ring of the benzyl group can also undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these substitutions are influenced by the nature of the substituent attached to the ring.

Reactivity of the Cyclopentylethyl Moiety

The cyclopentylethyl portion of the molecule is generally less reactive than the secondary amine or the benzyl group under many conditions. The cyclopentane (B165970) ring is a saturated hydrocarbon and, like other alkanes, is relatively inert. Its reactions typically require harsh conditions or specific reagents to activate the C-H bonds.

Oxidation Pathways and Mechanisms

The oxidation of secondary amines like Benzyl(2-cyclopentylethyl)amine can proceed through several pathways, leading to a variety of products. The specific outcome often depends on the oxidizing agent used and the reaction conditions.

Mild oxidation can lead to the formation of imines. britannica.com This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from an adjacent carbon. britannica.com Reagents such as manganese dioxide (MnO₂) can be used for this purpose. britannica.com Iodosobenzene, alone or in the presence of manganese or iron porphyrin catalysts, has also been shown to oxidize secondary amines to imines. rsc.org

Further oxidation can occur at the nitrogen atom. uomustansiriyah.edu.iq With reagents like hydrogen peroxide (H₂O₂) or peroxy acids, secondary amines can be converted to N-hydroxylamines (R₂NOH). britannica.com These hydroxylamines can sometimes be further oxidized to nitrones. uomustansiriyah.edu.iq The aerobic oxidation of secondary amines can also be achieved using bioinspired quinone catalysts, which may proceed through a hemiaminal intermediate. nih.gov

In some cases, oxidation can lead to the cleavage of the alkyl groups from the nitrogen atom, a process known as N-dealkylation. uomustansiriyah.edu.iq The oxidation of secondary amines with neutral permanganate can lead to the degradation of the amine to aldehydes and ketones. acs.org

Stereoselective Transformations and Chiral Synthesis

The asymmetric synthesis of Benzyl(2-cyclopentylethyl)amine can be strategically divided into two main parts: the enantioselective synthesis of a chiral 2-cyclopentylethylamine intermediate and the subsequent benzylation of the primary amine.

Enantioselective Synthesis of Chiral 2-Cyclopentylethylamine

Several catalytic asymmetric methods can be employed to generate the chiral 2-cyclopentylethylamine core with high enantiopurity.

Organocatalytic Michael Addition to Cyclopentenone: A prominent strategy involves the organocatalytic Michael addition of a nucleophile to cyclopentenone to introduce the two-carbon side chain. The use of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, can facilitate the formation of a carbon-carbon bond with high stereoselectivity. For instance, the addition of a malonate derivative to cyclopentenone can be catalyzed by a chiral secondary amine catalyst to yield a Michael adduct with a high degree of enantiomeric excess (ee). Subsequent chemical modifications, including decarboxylation and reduction of the ester and ketone functionalities, would lead to the desired chiral 2-cyclopentylethyl alcohol. This alcohol can then be converted to the corresponding amine via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Asymmetric Hydrogenation: Another powerful approach is the asymmetric hydrogenation of a suitably substituted cyclopentene (B43876) derivative. For example, a cyclopentene-1-carbaldehyde could undergo a Wittig reaction to introduce the ethylidene group, followed by asymmetric hydrogenation of the double bond using a chiral transition metal catalyst, such as a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand. This would set the stereocenter on the cyclopentane ring. The aldehyde can then be converted to the amine functionality.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, offer a robust and widely applicable method for the synthesis of chiral amines. yale.edunih.gov A plausible route would involve the reaction of cyclopentylacetaldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. The stereoselective addition of a methyl nucleophile (e.g., a Grignard reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the sulfinyl group under acidic conditions would furnish the chiral 2-cyclopentylethylamine with high enantiopurity.

| Method | Key Reagents/Catalysts | Plausible Intermediate | Anticipated Stereoselectivity |

| Organocatalytic Michael Addition | Cyclopentenone, Diethyl malonate, Chiral diarylprolinol silyl ether | Chiral 2-(dicarboxyethyl)cyclopentanone | High ee |

| Asymmetric Hydrogenation | Cyclopentene-1-carbaldehyde, Wittig reagent, Chiral Rh/Ir catalyst | Chiral 2-ethylcyclopentanecarbaldehyde | High ee |

| Chiral Auxiliary | Cyclopentylacetaldehyde, (R/S)-tert-butanesulfinamide, MeMgBr | Chiral N-sulfinyl-2-cyclopentylethylamine | High de |

Interactive Data Table: Plausible Stereoselective Routes to Chiral 2-Cyclopentylethylamine

| Method | Key Reagents/Catalysts | Plausible Intermediate | Anticipated Stereoselectivity |

|---|---|---|---|

| Organocatalytic Michael Addition | Cyclopentenone, Diethyl malonate, Chiral diarylprolinol silyl ether | Chiral 2-(dicarboxyethyl)cyclopentanone | High ee |

| Asymmetric Hydrogenation | Cyclopentene-1-carbaldehyde, Wittig reagent, Chiral Rh/Ir catalyst | Chiral 2-ethylcyclopentanecarbaldehyde | High ee |

| Chiral Auxiliary | Cyclopentylacetaldehyde, (R/S)-tert-butanesulfinamide, MeMgBr | Chiral N-sulfinyl-2-cyclopentylethylamine | High de |

N-Benzylation of Chiral 2-Cyclopentylethylamine

Once the enantiopure 2-cyclopentylethylamine is obtained, the final step is the introduction of the benzyl group onto the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a non-nucleophilic base to scavenge the generated acid.

It is crucial to select reaction conditions that minimize the risk of racemization of the chiral center. Since the stereocenter is not directly involved in the N-alkylation reaction, the stereochemical integrity is generally expected to be preserved. The use of a mild base and aprotic solvents at moderate temperatures is advisable.

An alternative method for N-benzylation is reductive amination. The chiral 2-cyclopentylethylamine can be reacted with benzaldehyde (B42025) to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120). This method is often very clean and proceeds under mild conditions, further ensuring the retention of stereochemistry.

Advanced Characterization and Analytical Techniques for Benzyl 2 Cyclopentylethyl Amine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of Benzyl(2-cyclopentylethyl)amine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Benzyl(2-cyclopentylethyl)amine, distinct signals would be expected for the protons of the benzyl (B1604629) and cyclopentylethyl groups. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would present as a singlet at approximately δ 3.8 ppm. The protons of the ethyl bridge and the cyclopentyl ring would exhibit more complex splitting patterns in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the phenyl group would resonate in the δ 127-140 ppm region. The benzylic carbon is expected around δ 54 ppm, while the carbons of the cyclopentylethyl moiety would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl(2-cyclopentylethyl)amine in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl C-H | 7.20 - 7.40 (m, 5H) | 128.0 - 129.5 |

| Phenyl C (quaternary) | - | ~139-140 |

| Benzyl CH₂ | ~3.8 (s, 2H) | ~54 |

| N-CH₂ (ethyl) | ~2.8 (t, 2H) | ~51 |

| CH₂ (ethyl) | ~1.6 (q, 2H) | ~35 |

| CH (cyclopentyl) | ~1.8 (m, 1H) | ~40 |

| CH₂ (cyclopentyl) | 1.1 - 1.7 (m, 8H) | 25.0 - 32.0 |

Note: Predicted values are based on the analysis of similar compounds such as N-benzylaniline and N-phenethylaniline. rsc.org Actual experimental values may vary.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For Benzyl(2-cyclopentylethyl)amine, the molecular ion peak [M]⁺ would be expected at m/z 203.33. A prominent peak in the mass spectrum would likely correspond to the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91, which is a characteristic fragment for benzyl-containing compounds, formed by the cleavage of the C-N bond. nih.gov Another significant fragment could arise from the loss of the cyclopentylethyl group.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the analysis of complex mixtures. These methods separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of individual compounds. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of Benzyl(2-cyclopentylethyl)amine and its potential matrix. Given its expected properties, both techniques could be applicable.

Table 2: Predicted Key Mass Fragments for Benzyl(2-cyclopentylethyl)amine

| m/z | Proposed Fragment | Significance |

| 203 | [C₁₄H₂₁N]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |

| 112 | [C₇H₁₄N]⁺ | Loss of Benzyl Radical |

| 106 | [C₇H₈N]⁺ | Rearrangement and loss of C₇H₁₃ |

Note: Fragmentation patterns are predicted based on the known behavior of benzylamines and related structures in mass spectrometry. nih.govnist.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For Benzyl(2-cyclopentylethyl)amine, characteristic absorption bands would include:

N-H Stretching: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine. nist.gov

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). nist.gov

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov

C=C Stretching (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹. nist.gov

C-N Stretching: A medium to weak absorption in the 1020-1250 cm⁻¹ range. nist.gov

Table 3: Predicted Characteristic Infrared Absorption Bands for Benzyl(2-cyclopentylethyl)amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Stretch | Weak - Medium |

| 3030 - 3100 | Aromatic C-H Stretch | Sharp, Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium - Weak |

| 1020 - 1250 | C-N Stretch | Medium - Weak |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The benzyl group in Benzyl(2-cyclopentylethyl)amine contains a chromophore (the benzene (B151609) ring) that absorbs UV radiation. A typical UV-Vis spectrum for a benzyl-containing compound would show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 250-270 nm. rsc.org

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by gas-phase molecules, providing precise information about their rotational constants. This, in turn, allows for the unambiguous determination of the molecular structure, including bond lengths and angles, with very high precision. While no specific MRR data for Benzyl(2-cyclopentylethyl)amine is currently available, this technique would be a powerful tool for its detailed structural analysis in the gas phase.

Diffraction Methods for Solid-State Structure Determination

X-ray diffraction is the premier method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If Benzyl(2-cyclopentylethyl)amine can be crystallized, single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This technique is capable of revealing the specific puckering of the cyclopentyl ring and the orientation of the benzyl group relative to the rest of the molecule. While no crystal structure for the parent compound has been reported, analysis of related structures, such as t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, demonstrates the utility of this method in defining the conformation of benzyl and other cyclic moieties within a molecule. researchgate.net

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and conformational details, providing unequivocal structural proof.

For Benzyl(2-cyclopentylethyl)amine, obtaining a suitable single crystal is the first and often most challenging step. The molecule's flexibility, owing to the ethyl chain and the rotational freedom of the benzyl and cyclopentyl groups, can make crystallization difficult. However, should a suitable crystal be grown, X-ray diffraction analysis would provide invaluable data on its solid-state conformation.

Illustrative Crystallographic Data for Benzyl(2-cyclopentylethyl)amine:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.095 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from an X-ray crystallographic analysis. Specific experimental data for Benzyl(2-cyclopentylethyl)amine is not publicly available.

The resulting crystal structure would confirm the connectivity of the benzyl, ethyl, and cyclopentyl groups to the central nitrogen atom. Furthermore, it would reveal the preferred conformation of the molecule in the crystalline state, including the torsion angles of the ethyl chain and the relative orientations of the aromatic and cycloalkane rings. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. In some cases, porous coordination networks can be used to trap and analyze flexible molecules that are otherwise difficult to crystallize. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating them from reaction byproducts or other impurities. For Benzyl(2-cyclopentylethyl)amine, both HPLC and GC are highly applicable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For the analysis of Benzyl(2-cyclopentylethyl)amine, a reverse-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Due to the basic nature of the amine group, the addition of a modifier such as formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure good peak shape and prevent tailing. sciencemadness.org Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group contains a chromophore that absorbs UV light. sielc.com

Illustrative HPLC Parameters for Benzyl(2-cyclopentylethyl)amine Analysis:

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (RT) | ~ 6.5 min |

Note: This data is illustrative and based on typical conditions for similar benzylamine (B48309) compounds. sielc.comsielc.com Actual retention times will vary depending on the specific HPLC system and conditions.

This method would allow for the quantification of Benzyl(2-cyclopentylethyl)amine and the detection of any non-volatile impurities. The retention time provides a qualitative measure for identification, while the peak area is proportional to the concentration of the compound. For more sensitive detection, or if the analyte lacks a strong chromophore, derivatization with a fluorescent tag can be employed. epa.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. The separation occurs as the analyte, carried by an inert gas (the mobile phase), partitions between the gas phase and a stationary phase coated on the inside of a capillary column.

Direct analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. nih.gov To overcome this, derivatization is often employed to convert the amine into a less polar and more volatile derivative. researchgate.net Common derivatizing agents for amines include acylating agents, silylating agents, or chloroformates. researchgate.netnih.gov For instance, reaction with heptafluorobutyl chloroformate can produce a derivative suitable for GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on the column. A mass spectrometer (MS) is frequently used as the detector, providing both quantitative data and structural information from the mass spectrum of the analyte.

Illustrative GC-MS Parameters for Derivatized Benzyl(2-cyclopentylethyl)amine:

| Parameter | Typical Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Retention Time (RT) | ~ 12.8 min (for the derivatized compound) |

Note: This data is hypothetical and illustrates typical GC-MS conditions for the analysis of a derivatized secondary amine. gdut.edu.cn The retention time and mass spectrum would be specific to the chosen derivative.

GC-MS analysis provides high-resolution separation and definitive identification based on the fragmentation pattern of the molecule. This allows for the sensitive detection and identification of volatile impurities that may be present in the Benzyl(2-cyclopentylethyl)amine sample.

Structure Activity Relationship Sar Studies of Benzyl 2 Cyclopentylethyl Amine Analogs

Investigation of N-Benzyl Substitution Effects on Biological Activity

The N-benzyl group is a crucial component of the benzyl(2-cyclopentylethyl)amine scaffold, and modifications to this aromatic ring system can significantly impact biological activity. Studies on analogous N-benzyl-2-phenylethylamine derivatives have shown that substitutions on the N-benzyl fragment primarily modulate locomotor effects in preclinical models. nih.govnih.gov The position and nature of substituents on the benzyl (B1604629) ring play a pivotal role in determining the potency and selectivity of these compounds.

Research on various benzylamine (B48309) derivatives has consistently demonstrated that the electronic properties and steric bulk of substituents on the benzyl ring are key determinants of biological activity. For instance, in a series of benzylamine antimycotics, the introduction of an additional phenyl ring on the benzylamine side chain led to highly active compounds, with the distance between the two aryl groups being a critical factor. Similarly, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents, substitutions on the benzyl ring were found to be critical for their inhibitory activity. nih.gov

The following table illustrates the impact of N-benzyl substitutions on the biological activity of a series of N-benzyl-2-phenylpyrimidin-4-amine analogs as USP1/UAF1 inhibitors. While not benzyl(2-cyclopentylethyl)amine itself, this data provides valuable insights into how benzyl group modifications can be systematically explored.

| Compound | Substitution on N-Benzyl Ring | IC50 (nM) |

| 37 | Unsubstituted | 140 |

| 38 | 5-Methyl | 70 |

| 39 | 6-Methyl | 210 |

| 40 | 5,6-Dimethyl | 120 |

| 45 | Cyclopentyl fused to pyrimidine | 160 |

Data sourced from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov The table demonstrates that even minor changes, such as the position of a methyl group, can lead to significant differences in potency.

Elucidation of the Cyclopentylethyl Moiety's Role in Molecular Recognition

The cyclopentylethyl group is a key structural feature that influences the lipophilicity, conformational flexibility, and ultimately, the binding affinity of the molecule to its biological target. The size and shape of this cycloalkyl group are critical for fitting into specific binding pockets.

In a review of various bioactive compounds, it was noted that cyclic substitutions, such as a cyclopentyl group, can significantly impact potency. The conversion of a linear alkyl chain to a cyclic one can alter the conformational freedom of the molecule, potentially locking it into a more favorable binding conformation. However, the optimal size of the cyclic substituent is often target-dependent. For instance, in one study, a cyclopentyl substitution was found to decrease potency compared to smaller cyclic or linear alkyl groups.

Impact of Substituents on Amine Functional Group Activity

The amine functional group in benzyl(2-cyclopentylethyl)amine is a primary site for interaction and can significantly influence the compound's biological activity through hydrogen bonding and ionic interactions. Modifications at this site, such as altering its basicity or introducing substituents, can have profound effects.

The basicity of the amine is a critical factor, as it determines the extent of protonation at physiological pH. A protonated amine can form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site. The degree of substitution on the nitrogen atom (primary, secondary, or tertiary) also plays a crucial role. Secondary amines, as in the parent compound, can act as both hydrogen bond donors and acceptors, providing versatility in binding interactions.

Studies on related structures have shown that the nature of the substituent on the amine nitrogen can dramatically alter biological activity. For example, in a series of 1-benzylamino-2-hydroxyalkyl derivatives, the specific substitutions on the amine were critical for their activity as multifunctional anti-Alzheimer's agents.

The following table presents data on 1-benzylamino-2-hydroxyalkyl derivatives, illustrating how modifications around the amine and benzyl groups affect their inhibitory activity against butyrylcholinesterase (BuChE).

| Compound | R1 (on Benzyl) | R2 (Alkyl/Aryl on Amine) | hBuChE IC50 (µM) |

| 8 | H | Phenyl | 1.63 |

| 9 | H | 4-Fluorophenyl | 1.15 |

| 10 | H | Diphenylpropyl | 7.22 |

| 11 | 3-F | Phenyl | 0.98 |

| 12 | 3-F | 4-Fluorophenyl | 0.75 |

Data sourced from a study on 1-benzylamino-2-hydroxyalkyl derivatives. This table highlights the sensitivity of biological activity to substitutions on both the benzyl ring and the amine nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For benzyl(2-cyclopentylethyl)amine analogs, developing a QSAR model would involve calculating various molecular descriptors and using statistical methods to derive a predictive equation.

While a specific QSAR model for benzyl(2-cyclopentylethyl)amine was not found in the reviewed literature, studies on related benzylamine and phenylethylamine derivatives provide a framework for how such a model could be developed. Key descriptors would likely include:

Electronic Descriptors: Parameters such as Hammett constants (σ) for substituents on the benzyl ring, which quantify their electron-withdrawing or -donating properties. The partial charge on the amine nitrogen would also be a critical descriptor.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or Hansch π values for substituents would account for the influence of lipophilicity on membrane permeability and target binding.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) would be used to model the influence of substituent size and shape on binding.

A hypothetical QSAR equation might take the form:

log(1/C) = k1σ + k2π + k3MR + c

Where C is the concentration required for a specific biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogs, thereby guiding further drug design efforts.

Pharmacophore Identification and Mapping

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying and mapping the pharmacophore for benzyl(2-cyclopentylethyl)amine analogs is essential for understanding the key interaction points required for activity.

Based on the SAR data from analogous compounds, a hypothetical pharmacophore for this class of molecules could include:

Aromatic Ring Feature: Corresponding to the N-benzyl group, which likely engages in π-π stacking or hydrophobic interactions with the receptor.

Hydrophobic Feature: Represented by the cyclopentyl group, which would occupy a hydrophobic pocket in the target protein.

Hydrogen Bond Donor/Acceptor: The amine functional group is a critical feature, capable of forming key hydrogen bonds with the receptor.

Positive Ionizable Feature: At physiological pH, the amine group is likely protonated, creating a positive charge that can interact with negatively charged residues in the binding site.

Pharmacophore models are often developed based on a set of active ligands or the structure of the ligand-receptor complex. These models can then be used for virtual screening of large compound libraries to identify new molecules with the desired biological activity. The process involves aligning the molecules to the pharmacophore model and scoring them based on how well they fit.

Computational and Theoretical Investigations of Benzyl 2 Cyclopentylethyl Amine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding the binding mechanism and predicting the binding affinity.

In a typical study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The structure of Benzyl(2-cyclopentylethyl)amine would be built and optimized using computational chemistry software. Docking programs, such as AutoDock, are then used to fit the ligand into the active site of the protein. researchgate.net

For example, in studies on N-benzyl amine derivatives, molecular docking has been used to investigate their potential as enzyme inhibitors. nih.govresearchgate.net Docking studies on N-benzyl-1H-benzimidazol-2-amine derivatives against the Leishmania mexicana arginase enzyme (a therapeutic target) were performed to understand their mechanism of action. nih.gov Similarly, N-benzyl-2,2,2-trifluoroacetamide was docked against targets like AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase to assess its potential as an antimicrobial agent. researchgate.net

A hypothetical docking study of Benzyl(2-cyclopentylethyl)amine would likely reveal key interactions, such as:

Hydrophobic interactions: The benzyl (B1604629) and cyclopentyl groups would likely interact with nonpolar amino acid residues in a binding pocket.

Hydrogen bonding: The secondary amine group could act as a hydrogen bond donor or acceptor with appropriate residues like aspartate or serine.

Pi-stacking: The phenyl ring of the benzyl group could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The results of such a study are often presented in a table summarizing the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for Benzyl(2-cyclopentylethyl)amine with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase B | -8.5 | TYR435, PHE343 | Pi-Stacking, Hydrophobic |

| Dopamine Transporter | -7.9 | ASP79, SER149 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) Transporter | -8.2 | PHE335, ILE172 | Pi-Stacking, Hydrophobic |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt. Benzyl(2-cyclopentylethyl)amine has several rotatable bonds, leading to significant flexibility. Computational methods can predict the energies of different conformers to find the most stable ones.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of Benzyl(2-cyclopentylethyl)amine, typically in a simulated aqueous environment, would provide insights into its structural dynamics, flexibility, and interactions with its environment. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

A study on the related N-benzyl-N-(furan-2-ylmethyl)acetamide used a combination of NMR spectroscopy and quantum chemical calculations to explore its conformational behavior, revealing a complex equilibrium of nine stable conformations in solution. researchgate.net This highlights the importance of conformational flexibility in molecules containing benzyl and amine groups.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. nih.gov These methods can calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity. The molecular electrostatic potential (MEP) map can also be calculated, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory could be used to optimize the geometry of Benzyl(2-cyclopentylethyl)amine and predict its electronic properties. researchgate.net

Table 2: Predicted Quantum Chemical Properties for Benzyl(2-cyclopentylethyl)amine (Illustrative)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability |

| Dipole Moment | 1.2 Debye | Measures molecular polarity |

Prediction of Reaction Mechanisms and Energetics

Computational chemistry can be employed to model potential chemical reactions involving Benzyl(2-cyclopentylethyl)amine. This includes predicting the mechanisms of its synthesis or metabolic degradation. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For example, the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was studied, and the reaction involved multiple steps including addition and rearrangement. nih.gov Theoretical calculations could be used to investigate the transition state structures and activation energies for each step in the synthesis of Benzyl(2-cyclopentylethyl)amine, for instance, via reductive amination of cyclopentylacetaldehyde with benzylamine (B48309). This information is valuable for optimizing reaction conditions to improve yield and minimize byproducts.

In Silico Design of Novel Benzyl(2-cyclopentylethyl)amine Derivatives

The structure of Benzyl(2-cyclopentylethyl)amine can serve as a scaffold for the in silico (computer-based) design of new derivatives with potentially enhanced properties. researchgate.netpreprints.org By systematically modifying the core structure—for example, by adding substituents to the phenyl ring or altering the cyclopentyl group—researchers can create a virtual library of new compounds.

These virtual compounds can then be rapidly screened using the computational methods described above (docking, DFT) to predict their binding affinity, selectivity, and electronic properties. This approach, often part of a structure-activity relationship (SAR) study, allows for the rational design of more potent and specific molecules. For example, research on thieno[2,3-d]pyrimidine (B153573) derivatives used in silico design and docking to guide the synthesis of compounds with improved antimicrobial activity. researchgate.net A similar strategy could identify derivatives of Benzyl(2-cyclopentylethyl)amine with superior biological activity for a specific target.

Mechanistic Biological Research of Benzyl 2 Cyclopentylethyl Amine and Its Analogs in Vitro Focus

Enzyme Inhibition Studies

The interaction of Benzyl(2-cyclopentylethyl)amine and its analogs with various enzyme systems is a key area of research to understand their biological activities. The following subsections detail the inhibitory mechanisms observed in vitro.

Cholinesterase (AChE, BuChE) Inhibition Mechanisms

Table 1: Cholinesterase Inhibition by Benzyl-Substituted Analogs

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | BuChE | 20 nM | nih.gov |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | AChE | 2.2 µM | nih.gov |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | AChE | 0.8 µM | nih.gov |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | BuChE | 1.4 µM | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | AChE | 0.6 µM | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | BuChE | 1.9 µM | nih.gov |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM | researchgate.net |

| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid | AChE & BuChE | Weak, non-selective inhibitor | researchgate.net |

| Compound 15b (a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | AChE | 0.39 µM | nih.gov |

Monoamine Oxidase (MAO) Inhibition Mechanisms

The inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters, has been a significant area of investigation for benzylamine (B48309) derivatives. Research has shown that benzylamine itself is a substrate for MAO-B. nih.gov Studies on benzylamine-sulfonamide derivatives have identified potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov For example, certain derivatives achieved IC50 values in the low nanomolar range. nih.gov Kinetic studies using Lineweaver-Burk plots have determined that the mechanism of hMAO-B inhibition by these compounds is non-competitive. nih.gov

Furthermore, a series of aminoethyl substituted benzyl (B1604629) ethers have been shown to be potent and selective time-dependent, but reversible, inhibitors of MAO-B. nih.gov These compounds inhibit both MAO-A and MAO-B competitively, with a generally higher sensitivity of the B isozyme. nih.gov The selectivity for MAO-B inhibition was particularly high for meta-substituted analogs. nih.gov While mescaline (3,4,5-trimethoxyphenethylamine), a related phenethylamine (B48288), is reported to be a poor substrate for purified human MAO in vitro, the introduction of a benzyl group can significantly alter this interaction. wikipedia.org The N-benzylphenethylamine (NBOMe) analogs of psychedelic phenethylamines are also known to interact with MAO enzymes, and their cytotoxicity can be influenced by MAO inhibitors. mdpi.com

Table 2: MAO-B Inhibition by Benzylamine Analogs

| Compound | IC50 Value (hMAO-B) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Benzylamine-sulfonamide derivative 4i | 0.041 µM | Non-competitive | nih.gov |

| Benzylamine-sulfonamide derivative 4t | 0.065 µM | Non-competitive | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition Mechanisms

Currently, there is no available scientific literature detailing the direct in vitro inhibition of matrix metalloproteinases (MMPs) by Benzyl(2-cyclopentylethyl)amine or its close structural analogs. Research on MMP inhibition has focused on other classes of molecules. For example, a synthesized furan-3-carboxylate derivative, JOTO1007, has been shown to inhibit the expression of MMP-2, -7, and -9 in human cervical cancer cells by inhibiting the NF-kappaB pathway. nih.gov However, the structural dissimilarity of JOTO1007 to Benzyl(2-cyclopentylethyl)amine means that these findings cannot be directly extrapolated.

Other Relevant Enzyme System Interactions

No specific in vitro studies detailing the interactions of Benzyl(2-cyclopentylethyl)amine with other relevant enzyme systems have been identified in the reviewed scientific literature.

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) Receptors like 5-HT2A/2C)

The interaction of N-benzyl phenethylamines with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is a well-documented area of research. These receptors are G-protein-coupled receptors (GPCRs) that trigger cellular responses upon ligand binding. innoprot.com N-benzyl substitution on phenethylamines has been shown to dramatically improve both binding affinity and functional activity at the 5-HT2A receptor. nih.gov

In vitro studies, such as radioligand competition binding assays and calcium mobilization functional assays, have been instrumental in characterizing these interactions. nih.govnih.govnih.gov A large number of N-benzyl phenethylamines have been synthesized and evaluated, with many exhibiting high affinity for both 5-HT2A and 5-HT2C receptors, often in the low nanomolar or even subnanomolar range. nih.gov Functional assays have confirmed that these compounds are often high-efficacy partial to full agonists at both receptor subtypes. nih.gov While many N-benzylated phenethylamines show limited selectivity between 5-HT2A and 5-HT2C receptors, some analogs exhibit a preference for one subtype over the other. nih.gov For instance, certain N-benzyltryptamine analogs have shown a tenfold or greater preference for the 5-HT2A receptor in functional assays. nih.gov The N-(2-hydroxybenzyl) substituted compounds, in particular, have demonstrated high activity at the 5-HT2A receptor. nih.gov

Table 3: Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of N-Benzyl Phenethylamine Analogs

| Compound Class | Receptor | Binding Affinity (pKi) Range | Functional Potency (pEC50) Range | Reference |

|---|---|---|---|---|

| N-Benzyl Phenethylamines | 5-HT2A | Often > 9 (subnanomolar) | Varies, often high potency | nih.gov |

| N-Benzyl Phenethylamines | 5-HT2C | Generally high, low nanomolar | Varies, often high potency | nih.gov |

| N-Benzyltryptamines | 5-HT2A | 10-100 nanomolar range | Varies, can be low efficacy | nih.gov |

Mechanistic Studies of Antiparasitic Activity

Direct mechanistic studies on the antiparasitic activity of Benzyl(2-cyclopentylethyl)amine are not available in the current scientific literature. However, research on related benzylamine derivatives provides some preliminary insights. A study on new derivatives of 4-N-benzylamino-4-hetarylbut-1-ene, synthesized from benzylamines and pyridine (B92270) aldehydes, demonstrated antiparasitic properties. nih.gov These compounds were evaluated in cytotoxicity assays against Trichomonas vaginalis and the epimastigote form of Trypanosoma cruzi. nih.gov Compounds that showed activity against T. cruzi epimastigotes were further tested against the amastigote form. nih.gov While these findings indicate that benzylamine structures can possess antiparasitic activity, the specific molecular mechanisms of action were not elucidated in the study and remain an area for future investigation.

Activity against Leishmania Species

No studies detailing the in vitro activity of Benzyl(2-cyclopentylethyl)amine or its close analogs against any Leishmania species were identified. While research exists on broader categories of benzyl-containing compounds for anti-leishmanial activity, such as N-benzyl-1H-benzimidazol-2-amine derivatives, these are structurally distinct from the target compound and the findings cannot be extrapolated. nih.govnih.govnih.gov For instance, studies on certain N-benzyl-1H-benzimidazol-2-amine derivatives have reported micromolar activity against Leishmania mexicana, Leishmania braziliensis, and Leishmania donovani. nih.gov One of these derivatives was found to inhibit the recombinant L. mexicana arginase (LmARG), a key enzyme in the parasite's metabolism. nih.gov However, no such data is available for Benzyl(2-cyclopentylethyl)amine.

Mechanistic Studies of Antiviral Activity

Activity against Dengue Virus

No published data was found regarding the in vitro activity of Benzyl(2-cyclopentylethyl)amine or its analogs against the Dengue virus. The current body of research on anti-Dengue virus compounds focuses on a variety of other chemical structures. nih.govnih.govird.frsemanticscholar.org These studies investigate different mechanisms of viral inhibition, including the targeting of viral proteins like the envelope protein or non-structural proteins such as the protease and polymerase. nih.gov Without experimental data, the potential for Benzyl(2-cyclopentylethyl)amine to interact with these or other viral or host targets remains unknown.

Molecular Pathway Elucidation in Cell-Based Assays (In Vitro)

Consistent with the lack of data in the preceding sections, no in vitro cell-based assays have been reported in the public domain that elucidate the molecular pathways modulated by Benzyl(2-cyclopentylethyl)amine or its analogs. Understanding the molecular targets and signaling pathways affected by a compound is crucial for its development as a potential therapeutic agent. Such studies would typically involve a range of cellular and molecular biology techniques to identify protein interactions, enzyme inhibition, or effects on gene expression. At present, this information is not available for Benzyl(2-cyclopentylethyl)amine.

Applications in Chemical Sciences

Catalysis and Ligand Design

The presence of a nitrogen atom with a lone pair of electrons makes Benzyl(2-cyclopentylethyl)amine a candidate for use as a ligand in both transition metal-catalyzed reactions and organocatalysis. The steric and electronic properties of the benzyl (B1604629) and cyclopentylethyl substituents can influence the selectivity and efficiency of catalytic transformations.

Role as Ligands in Transition Metal-Catalyzed Reactions

Secondary amines are widely employed as ligands for transition metals, forming stable complexes that can catalyze a diverse range of chemical reactions. The nitrogen atom in Benzyl(2-cyclopentylethyl)amine can coordinate to a metal center, and the nature of the N-substituents plays a crucial role in determining the catalytic activity of the resulting complex.

The benzyl group can participate in electronic interactions with the metal center, while the bulky cyclopentylethyl group can create a specific steric environment around the metal, influencing substrate approach and, consequently, the stereoselectivity of the reaction. Research on other N-benzylalkylamines has demonstrated their effectiveness in various catalytic systems. For instance, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be effective catalysts for amination reactions, where the steric and electronic properties of the amine ligand are critical for the catalytic cycle. researchgate.net Similarly, copper-catalyzed reactions, such as the carboamination of styrenes, utilize benzylamine (B48309) derivatives to construct new C-N bonds. acs.org

The potential of Benzyl(2-cyclopentylethyl)amine as a ligand can be compared to other secondary amines used in catalysis, as detailed in the table below.

| Catalyst System | Amine Ligand/Substrate | Application | Reference |

| Single Nickel-N4 Sites in Nitrogen-Doped Carbon | Benzyl alcohol and aniline | Coupling to form N-benzylaniline | nih.gov |

| Copper(I)-bromide | Aliphatic halides and amines/amides | C-N coupling | organic-chemistry.org |

| Tetranuclear Ru-H complex | Primary amines | Deaminative coupling to form secondary amines | organic-chemistry.org |

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Amine Ligands or Substrates

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs amines as catalysts. Secondary amines can act as catalysts in various transformations, such as Michael additions and aldol (B89426) reactions, by forming transient iminium or enamine intermediates with the substrates. acs.org